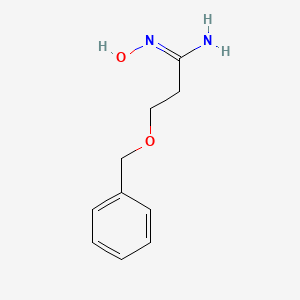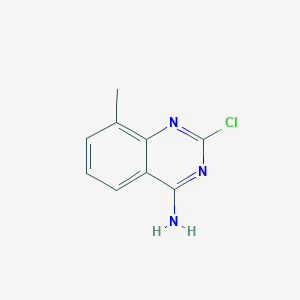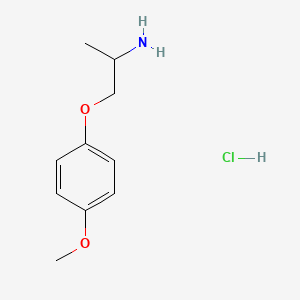
Ethyl 1-ethoxycyclopropane-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 1-ethoxycyclopropane-1-carboxylate is an organic compound with the molecular formula C8H14O3. It is a cyclopropane derivative, characterized by the presence of an ethoxy group and an ethyl ester group attached to the cyclopropane ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Ethyl 1-ethoxycyclopropane-1-carboxylate can be synthesized through several methods. One common approach involves the cyclopropanation of ethyl diazoacetate with ethyl vinyl ether in the presence of a catalyst such as rhodium or copper. The reaction typically occurs under mild conditions, with the catalyst facilitating the formation of the cyclopropane ring.
Another method involves the reaction of ethyl 1-bromo-1-ethoxycyclopropane-1-carboxylate with a base such as sodium ethoxide. This reaction proceeds through a substitution mechanism, where the bromine atom is replaced by the ethoxy group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. Catalysts such as rhodium or copper complexes are often employed to facilitate the cyclopropanation reaction. The use of automated systems and optimized reaction conditions can further enhance the scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 1-ethoxycyclopropane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol or aldehyde.
Substitution: The ethoxy group can be substituted with other nucleophiles, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or aldehydes.
Substitution: Various substituted cyclopropane derivatives, depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Ethyl 1-ethoxycyclopropane-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions, particularly those involving cyclopropane ring-opening mechanisms.
Medicine: Research into potential therapeutic applications includes its use as a precursor for the synthesis of bioactive compounds.
Industry: It is employed in the production of specialty chemicals and materials, including polymers and resins.
Wirkmechanismus
The mechanism of action of ethyl 1-ethoxycyclopropane-1-carboxylate involves its interaction with various molecular targets and pathways. In biological systems, the compound can undergo enzymatic transformations, leading to the formation of reactive intermediates. These intermediates can interact with cellular components, influencing biochemical pathways and cellular functions.
Vergleich Mit ähnlichen Verbindungen
Ethyl 1-ethoxycyclopropane-1-carboxylate can be compared with other cyclopropane derivatives, such as:
Ethyl cyclopropane-1-carboxylate: Lacks the ethoxy group, resulting in different reactivity and applications.
Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group, leading to variations in physical and chemical properties.
Cyclopropane-1,1-dicarboxylate:
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct reactivity and versatility in various chemical transformations.
Eigenschaften
Molekularformel |
C8H14O3 |
|---|---|
Molekulargewicht |
158.19 g/mol |
IUPAC-Name |
ethyl 1-ethoxycyclopropane-1-carboxylate |
InChI |
InChI=1S/C8H14O3/c1-3-10-7(9)8(5-6-8)11-4-2/h3-6H2,1-2H3 |
InChI-Schlüssel |
FCMOWDJGZDNMHC-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1(CC1)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1H-Pyrrolo[2,3-B]pyridine, 2-methyl-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B14043380.png)





![(1R,5R)-8-Benzoyl-2-(pyridin-3-yl)-8-azabicyclo[3.2.1]oct-2-ene-6-carboxylicacid](/img/structure/B14043429.png)




![tert-butyl N-[(1R,5R)-9-benzyl-9-azabicyclo[3.3.1]nonan-3-yl]carbamate](/img/structure/B14043462.png)

